![molecular formula C9H18N2O B2472797 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol CAS No. 1892490-96-8](/img/structure/B2472797.png)

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

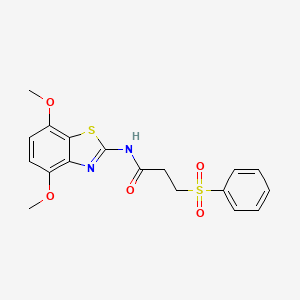

“8-Methyl-1,8-diazaspiro[4.5]decan-3-ol” is a chemical compound with the CAS Number: 1892490-96-8 . It has a molecular weight of 170.25 . It is in the form of an oil .

Synthesis Analysis

The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was reported . The synthetic equivalents, which showed anti-ulcer activity in previously prepared compounds , were selected for the syntheses of the spirocompounds . The spiro-compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography in 27 – 60% yields .Molecular Structure Analysis

The IUPAC name of the compound is 8-methyl-1,8-diazaspiro[4.5]decan-3-ol . The InChI code is 1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3 .Physical And Chemical Properties Analysis

The compound is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anti-Ulcer Activity

A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized and their activity as new anti-ulcer agents was investigated in vivo . The compounds were found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that “8-Methyl-1,8-diazaspiro[4.5]decan-3-ol” could potentially be used in the development of new anti-ulcer drugs .

Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-Diones

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro [4.5]decan-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification . Therefore, “8-Methyl-1,8-diazaspiro[4.5]decan-3-ol” could be used in the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

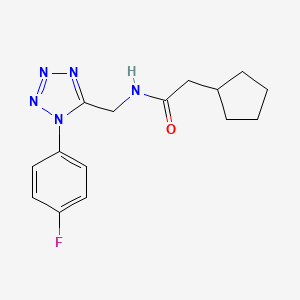

Necroptosis Inhibitors

The compound has been mentioned in the context of the discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis . This suggests that “8-Methyl-1,8-diazaspiro[4.5]decan-3-ol” could potentially be used in the development of new treatments for these conditions .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1), which is a key driver in various inflammatory diseases .

Mode of Action

It’s suggested that similar compounds block the activation of the necroptosis pathway, a key form of programmed lytic cell death .

Biochemical Pathways

Similar compounds have been found to regulate the expression of related tyk2/jak1-regulated genes .

Result of Action

Similar compounds have demonstrated excellent anti-inflammatory efficacy in acute ulcerative colitis models .

Eigenschaften

IUPAC Name |

8-methyl-1,8-diazaspiro[4.5]decan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMFRVBKFNOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(CN2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2472721.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)